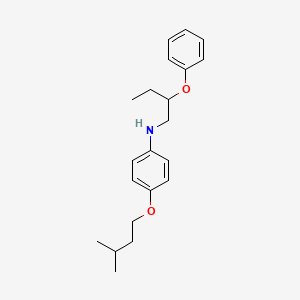

![molecular formula C14H15ClN4S B1389429 N-(3-(1H-imidazol-1-il)propil)-5-cloro-4-metilbenzo[d]tiazol-2-amina CAS No. 1177300-68-3](/img/structure/B1389429.png)

N-(3-(1H-imidazol-1-il)propil)-5-cloro-4-metilbenzo[d]tiazol-2-amina

Descripción general

Descripción

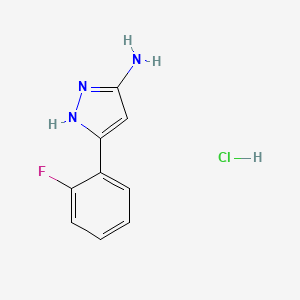

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H15ClN4S and its molecular weight is 306.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Productos farmacéuticos: Agentes antimicrobianos

Los derivados del imidazol son conocidos por sus propiedades antimicrobianas. Se han utilizado para desarrollar compuestos con actividades antibacterianas, antifúngicas y antiprotozoarias . La presencia del anillo de imidazol en la estructura de este compuesto sugiere un uso potencial en la creación de nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de microorganismos.

Investigación sobre el cáncer: Agentes antitumorales

La parte de tiazol, cuando se combina con un anillo de imidazol, ha mostrado promesa en la actividad antitumoral. Compuestos similares al que se está considerando se han evaluado por su potencial contra varias líneas celulares cancerosas, incluido el glioma y el carcinoma hepatocelular . Este compuesto podría sintetizarse y probarse para su eficacia en la inhibición del crecimiento tumoral.

Fármacos antiinflamatorios

Se ha informado que los derivados del imidazol exhiben propiedades antiinflamatorias. Se pueden diseñar para dirigirse a vías específicas involucradas en la inflamación, lo que podría conducir al desarrollo de nuevos medicamentos antiinflamatorios .

Terapéutica gastrointestinal: Agentes antiulcerosos

Algunos derivados del imidazol se utilizan en el tratamiento de trastornos gastrointestinales, incluso como agentes antiulcerosos. El compuesto podría investigarse para su potencial terapéutico en el tratamiento de úlceras, lo que podría ofrecer una alternativa a los medicamentos existentes como omeprazol y pantoprazol .

Trastornos neurológicos: Agentes neuroprotectores

La complejidad estructural de los derivados del imidazol permite la modulación de varias vías neurológicas. La investigación sobre las aplicaciones neuroprotectoras de estos compuestos podría conducir a avances en el tratamiento de enfermedades neurodegenerativas .

Inhibición enzimática: Inhibidores de COX

Los compuestos de imidazol se han estudiado por su actividad inhibitoria de la ciclooxigenasa (COX), que es crucial en el desarrollo de analgésicos y fármacos antiinflamatorios. Este compuesto en particular podría analizarse para su potencial de inhibición de COX-1 y COX-2, proporcionando información sobre sus capacidades para aliviar el dolor .

Investigación antiviral

El anillo de imidazol es una característica común en los fármacos antivirales. Explorar las aplicaciones antivirales de este compuesto, especialmente en el contexto de infecciones virales emergentes, podría ser muy beneficioso .

Síntesis química: Bloques de construcción

Los derivados del imidazol sirven como intermediarios clave en la síntesis de moléculas más complejas. Este compuesto podría utilizarse como bloque de construcción en la síntesis orgánica, lo que conduciría a la creación de una variedad de productos químicos especializados .

Mecanismo De Acción

Target of Action

The compound “N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine” is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities Similar compounds have been reported to target cox-1 and cox-2 enzymes, which play a crucial role in inflammation .

Mode of Action

Similar compounds have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound can potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation. By inhibiting COX-1 and COX-2 enzymes, it can potentially disrupt the synthesis of prostaglandins, thereby reducing inflammation

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

The result of the compound’s action is likely a reduction in inflammation, given its potential inhibitory effect on COX-1 and COX-2 enzymes . This could potentially lead to a decrease in the production of prostaglandins, key mediators of inflammation.

Propiedades

IUPAC Name |

5-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4S/c1-10-11(15)3-4-12-13(10)18-14(20-12)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFSMAOFMFRMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NCCCN3C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

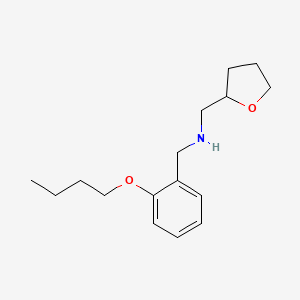

![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)

![[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389353.png)

![2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline](/img/structure/B1389354.png)

![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)

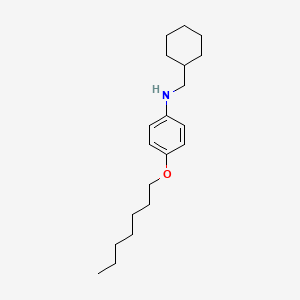

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389362.png)

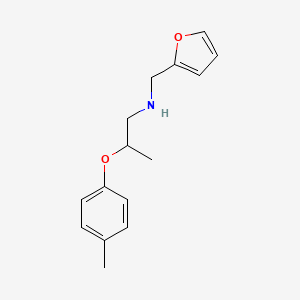

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine](/img/structure/B1389365.png)

![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)

![2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1389367.png)